4'-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]
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Overview
Description
4’-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] is a heterocyclic compound characterized by a spiro structure, which means it has two rings sharing a single atom. This compound is part of the benzoxazine family, known for their diverse applications in various fields, including materials science, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] typically involves a multi-step process. One common method is the cyclodehydration reaction, where anthranilic acid derivatives react with acyl chlorides in the presence of cyclizing agents such as cyanuric chloride and dimethylformamide . The reaction is carried out under mild conditions, often at room temperature, and yields the desired benzoxazine derivatives in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4’-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4’-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic effects, such as enzyme inhibition and receptor antagonism.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 4’-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It may also interact with receptors, such as serotonin receptors, to modulate their signaling pathways . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3,4-dihydrospiro[1,4-benzoxazine-2,1’-cyclopentane]-6-amine: This compound has a similar spiro structure but with different substituents and ring sizes.
1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines: These compounds have a similar benzoxazine core but with different heterocyclic rings and functional groups.
Uniqueness
4’-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] is unique due to its specific spiro structure and the presence of a methyl group at the 4’ position. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other benzoxazine derivatives.
Properties
IUPAC Name |
4'-methylspiro[1,4-dihydro-3,1-benzoxazine-2,1'-cyclohexane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-6-8-14(9-7-11)15-13-5-3-2-4-12(13)10-16-14/h2-5,11,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGDLFIVMZPRCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)NC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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